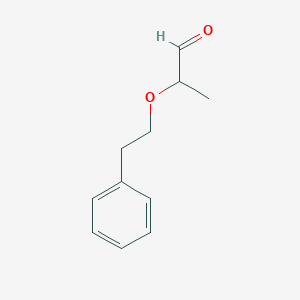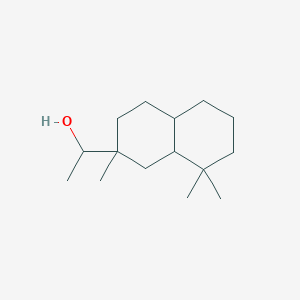
2-Methoxy-N,N-dimethyl-5-nitrosoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N,N-dimethyl-5-nitrosoaniline is an organic compound that belongs to the class of nitrosoanilines It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3) attached to the nitrogen atom, and a nitroso group (-NO) on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of N,N-dimethylaniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH(CH3)2+2CH3OH→C6H5N(CH3)2(OCH3)+2H2O
Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N,N-dimethyl-5-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Methoxy-N,N-dimethyl-5-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, used in the synthesis of dyes.
2-Methoxy-5-nitroaniline: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-4-nitrosoaniline: Similar nitroso group but different substitution pattern on the aromatic ring.
Propriétés
| 90779-45-6 | |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-methoxy-N,N-dimethyl-5-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(10-12)4-5-9(8)13-3/h4-6H,1-3H3 |
Clé InChI |
PGOXTUMORVOHDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)N=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)


![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



